N-Stearoylhistidine

描述

N-Stearoylhistidine is a bioactive chemical.

科学研究应用

Pharmaceutical Applications

2.1 Drug Delivery Systems

N-Stearoylhistidine has been explored as a component in lipid-based drug delivery systems. Its amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs, improving their solubility and bioavailability.

Case Study Example:

A study published in the Journal of Controlled Release demonstrated that this compound-based micelles significantly enhanced the delivery of anticancer drugs in vitro, showing improved cellular uptake and cytotoxicity compared to conventional formulations .

2.2 Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its mechanism involves disrupting the microbial cell membrane, leading to cell death.

Data Table: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

Biochemical Applications

3.1 Protein Modification

this compound can be utilized for the modification of proteins, enhancing their stability and activity. This modification is particularly useful in the development of therapeutic proteins.

Case Study Example:

In a study focusing on enzyme stabilization, researchers found that conjugating enzymes with this compound improved their thermal stability by 50%, suggesting potential applications in industrial biocatalysis .

3.2 Surface Coating for Biomaterials

The compound has been investigated for its ability to modify surfaces of biomaterials to promote cell adhesion and proliferation.

Data Table: Effects of this compound Coating on Cell Adhesion

Food Science Applications

This compound has potential applications in food science as an emulsifier and stabilizer due to its ability to form stable emulsions.

Case Study Example:

A recent study evaluated the use of this compound in salad dressings, where it improved emulsion stability and shelf life compared to traditional emulsifiers .

常见问题

Basic Research Questions

Q. How is N-Stearoylhistidine synthesized and characterized in experimental settings?

- Methodological Answer : Synthesis typically involves coupling stearic acid to histidine via amide bond formation, using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-hydroxysuccinimide) for activation. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., H and C spectra), mass spectrometry (MS) for molecular weight validation, and elemental analysis to confirm purity. For known compounds, cross-referencing with literature data (e.g., melting points, spectral libraries) is essential. Novel compounds must include additional validation, such as HPLC purity assessments (>95%) and reproducibility across independent syntheses .

Q. What are the key physicochemical properties of this compound relevant to its biological activity?

- Methodological Answer : Critical properties include logP (partition coefficient) to assess lipid solubility, critical micelle concentration (CMC) for self-assembly behavior in aqueous environments, and pKa values of the histidine imidazole group (≈6.0–6.5) to determine pH-dependent charge states. These properties influence membrane interactions and bioavailability. Experimental determination involves techniques like potentiometric titration for pKa, surface tension measurements for CMC, and chromatographic methods (e.g., reversed-phase HPLC) for logP. Validated protocols from authoritative sources (e.g., NIST guidelines) ensure data reliability .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s interactions with lipid bilayers?

- Methodological Answer :

- Model Systems : Use liposome-based assays (e.g., DMPC or DPPC vesicles) to mimic mammalian membranes. Include negative controls (e.g., plain histidine or stearic acid) to isolate the compound’s effects.

- Techniques : Employ fluorescence anisotropy to assess membrane fluidity changes or isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

- Replication : Conduct triplicate experiments with independent lipid preparations to account for batch variability. Statistical validation (e.g., ANOVA with post-hoc tests) ensures robustness.

- Challenges : Address solvent interference (e.g., DMSO residues) by using low solvent concentrations (<1% v/v) and validating results with solvent-free methods like Langmuir monolayer studies .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Data Triangulation : Combine in vitro (e.g., cell viability assays) and in vivo (e.g., murine models) data to cross-validate bioactivity.

- Statistical Rigor : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg procedure) to minimize Type I errors in high-throughput screens .

- Contextual Factors : Control variables like cell passage number , serum batch effects, and incubation time. Discrepancies may arise from differences in cell lines (e.g., HeLa vs. HEK293) or assay conditions (e.g., serum-free vs. serum-containing media).

- Replication : Follow NIH preclinical guidelines for independent replication across labs, ensuring full disclosure of protocols (e.g., buffer composition, temperature) .

Q. What strategies optimize the experimental conditions for this compound’s stability in aqueous solutions?

- Methodological Answer :

- pH Optimization : Use buffered solutions (e.g., PBS or HEPES) at pH 6.5–7.4 to stabilize the histidine imidazole group. Avoid alkaline conditions (>pH 8) to prevent hydrolysis.

- Temperature Control : Store stock solutions at −20°C and avoid freeze-thaw cycles. Conduct accelerated stability studies (e.g., 4°C, 25°C, 37°C) with HPLC monitoring to track degradation.

- Antioxidants : Include 0.01% EDTA or 1 mM Trolox to mitigate oxidation, particularly in long-term assays. Validate stability via LC-MS to detect degradation products .

Q. Methodological Best Practices

- Data Reporting : Follow Beilstein Journal guidelines for experimental reproducibility:

- Include raw spectral data (NMR, MS) in supplementary materials.

- For bioactivity studies, provide dose-response curves, IC values, and Hill coefficients.

- Disclose all deviations from protocols (e.g., unexpected precipitation during synthesis) .

- Ethical and Statistical Standards : Adopt preregistration of hypotheses and analysis plans for preclinical studies to reduce bias. Use power analysis to determine sample sizes and ensure statistical validity .

属性

CAS 编号 |

19132-64-0 |

|---|---|

分子式 |

C24H43N3O3 |

分子量 |

421.6 g/mol |

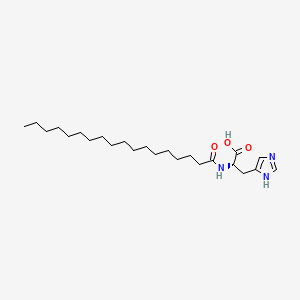

IUPAC 名称 |

(2S)-3-(1H-imidazol-5-yl)-2-(octadecanoylamino)propanoic acid |

InChI |

InChI=1S/C24H43N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(28)27-22(24(29)30)18-21-19-25-20-26-21/h19-20,22H,2-18H2,1H3,(H,25,26)(H,27,28)(H,29,30)/t22-/m0/s1 |

InChI 键 |

FGJOQQQRZNFKBP-QFIPXVFZSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CN=CN1)C(=O)O |

手性 SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O |

规范 SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CN=CN1)C(=O)O |

外观 |

Solid powder |

Key on ui other cas no. |

19132-64-0 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

N-Stearoylhistidine; N-Stearoyl-L-histidine; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。